5-Chloro-2-(trifluoromethoxy)phenol
Overview
Description
5-Chloro-2-(trifluoromethoxy)phenol is a chemical compound with the CAS Number: 1092461-24-9 . It has a molecular weight of 212.56 . The compound is stored at ambient temperature and is in liquid form . The IUPAC name for this compound is 5-chloro-2-(trifluoromethoxy)phenol .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-(trifluoromethoxy)phenol is 1S/C7H4ClF3O2/c8-4-1-2-6 (5 (12)3-4)13-7 (9,10)11/h1-3,12H . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
5-Chloro-2-(trifluoromethoxy)phenol is a liquid at room temperature . It has a molecular weight of 212.56 . The compound is stored at ambient temperature .Scientific Research Applications
Electrochemical Reduction : Triclosan has been studied for its electrochemical reduction properties in dimethylformamide. The research focused on its direct reduction and proposed a mechanism based on the classic reduction of aryl halides, supported by theoretical calculations (Knust et al., 2010).
Formation of Chlorinated Organics : In the presence of free chlorine, triclosan can react to form chloroform and other chlorinated organics. This reaction is significant under conditions simulating drinking water treatment (Rule et al., 2005).
Molecular Basis of Activity : Triclosan's mechanism of action has been investigated, revealing its role in inhibiting the enzyme enoyl-acyl carrier protein reductase (ENR), crucial in lipid biosynthesis in bacteria (Levy et al., 1999).
Photocatalytic Transformation : Studies have explored the photocatalytic degradation of triclosan, focusing on reaction products, kinetics, and potential by-products of degradation processes (Schröder et al., 2020).
Electrochemical Oxidation and Toxicity Evaluation : Research has examined the electrochemical oxidation of triclosan using various electrodes, investigating the reaction mechanism and assessing the toxicity of the process (Mei et al., 2021).
Environmental Photochemistry : The environmental photochemistry of triclosan, including its indirect photoreactions, has been reevaluated, shedding light on its transformation pathways in surface waters (Bianco et al., 2015).
Thermal Stability and Molecular Dynamics : Triclosan's thermal stability and molecular dynamics in solid state have been studied using nuclear quadrupole resonance spectroscopy and DFT calculations (Latosinska et al., 2008).
Toxicity and Environmental Impact : Studies have assessed triclosan's toxicity to aquatic organisms and its environmental impact, including its occurrence, degradation, and transformation into more toxic compounds (Bedoux et al., 2012).
properties
IUPAC Name |
5-chloro-2-(trifluoromethoxy)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O2/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVJHMOKPZBOMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(trifluoromethoxy)phenol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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